molecular formula C9H10ClNO3 B8631970 [3-Chloro-5-(1,3-dioxolan-2-yl)-2-pyridinyl]methanol

[3-Chloro-5-(1,3-dioxolan-2-yl)-2-pyridinyl]methanol

Cat. No. B8631970
M. Wt: 215.63 g/mol
InChI Key: UQWUUJPJTJJXFH-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

Oxalic acid (415 mg, 3.29 mmol) was added to a mixture of [3-chloro-5-(1,3-dioxolan-2-yl)-2-pyridinyl]methanol (142 mg, 0.659 mmol), acetone (7.5 ml), and water (7.5 ml) at room temperature and heated under reflux. After 2.5 h, HPLC showed full conversion. Cooled to rt, basified with 1M NaOH, extracted with TBME, dried (MgSO4), filtered and concentrated to give 139 mg of crude material. Purification by flash chromatography using Flashmaster II, a 5 g silica gel cartridge, and mixtures of DCM and MeOH as eluent afforded impure product. Repurification by manual flash chromatography using a 1 g silica gel cartridge, and mixtures of hexane and EtOAc as eluent afforded 5-chloro-6-(hydroxymethyl)-3-pyridinecarbaldehyde (11.3 mg, 10%) as a white solid.
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=O.[Cl:7][C:8]1[C:9]([CH2:19][OH:20])=[N:10][CH:11]=[C:12]([CH:14]2OCC[O:15]2)[CH:13]=1.CC(C)=O.[OH-].[Na+]>O>[Cl:7][C:8]1[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[N:10][C:9]=1[CH2:19][OH:20] |f:3.4|

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
142 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C1OCCO1)CO
Name
Quantity
7.5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 139 mg of crude material
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
CUSTOM
Type
CUSTOM
Details
a 5 g silica gel cartridge, and mixtures of DCM and MeOH as eluent afforded impure product
CUSTOM
Type
CUSTOM
Details
Repurification by manual flash chromatography

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1CO)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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